molecular formula C26H34N4O2 B2977443 N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922083-73-6

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2977443
CAS No.: 922083-73-6
M. Wt: 434.584
InChI Key: HPIRAEQFPWGXMP-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a methylindolinyl group, and a piperidinyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide linkage.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethylphenyl halide.

    Incorporation of the Methylindolinyl and Piperidinyl Groups: These groups can be attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under catalytic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its efficacy, toxicity, and mechanism of action in biological systems.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide
  • N1-(2,3-dimethylphenyl)-N2-(2-(piperidin-1-yl)ethyl)oxalamide
  • N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(morpholin-1-yl)ethyl)oxalamide

Uniqueness

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. Compared

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-8-7-9-22(19(18)2)28-26(32)25(31)27-17-24(30-13-5-4-6-14-30)20-10-11-23-21(16-20)12-15-29(23)3/h7-11,16,24H,4-6,12-15,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIRAEQFPWGXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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